

## toxicological profile and safety data for 2-Nitro-P-phenylenediamine.

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Compound of Interest

Compound Name: 2-Nitro-P-phenylenediamine

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# 2-Nitro-p-Phenylenediamine: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Nitro-p-phenylenediamine** (2-NPPD) is an aromatic amine that has been used as a component in permanent and semi-permanent hair dye formulations, as well as in the dyeing of furs.[1][2] Its use in cosmetics has come under scrutiny due to potential toxicological concerns, leading to regulatory evaluation and restrictions in some regions.[3][4][5] This technical guide provides a comprehensive overview of the toxicological profile and safety data for 2-NPPD, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

## **Physicochemical Properties**

**2-Nitro-p-phenylenediamine** is a greenish to brownish crystalline powder.[1] Key physicochemical properties are summarized in the table below.



| Property          | Value             | Reference |
|-------------------|-------------------|-----------|
| CAS Number        | 5307-14-2         | [4]       |
| Molecular Formula | C6H7N3O2          | [6]       |
| Molecular Weight  | 153.14 g/mol      | [1][6]    |
| Melting Point     | 134 - 140 °C      | [7]       |
| log Kow           | 0.53 (estimated)  | [1]       |
| Water Solubility  | < 1 mg/mL at 22°C | [8]       |

# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies indicate that 2-NPPD can be absorbed through the skin, with the extent of absorption and metabolism being dependent on the vehicle and species.[1][9]

#### **Dermal Absorption:**

- In vitro studies using human skin showed that approximately 9.2-9.5% of the applied dose was absorbed over 24 hours.[9]
- Dermal absorption in monkeys was estimated to be around 29.9% of the applied dose over a 24-hour period.[1]
- The half-life of urinary excretion of 2-NPPD following dermal application in monkeys was 24 hours.[1]

Metabolism: 2-NPPD is extensively metabolized in both the skin and intestinal tissue.[1][9] The primary metabolic pathways involve N-acetylation and nitro-reduction.

- In human and rat skin, metabolites identified include triaminobenzene and N4-acetyl-**2-nitro- p-phenylenediamine**.[1][9]
- In rats, major urinary metabolites after intraperitoneal administration were N4-acetyl-2-nitro-1,4-diaminobenzene and N1,N4-diacetyl-1,2,4-triaminobenzene.[1][10]



 The metabolism of 2-NPPD appears to proceed through regionselective N-acetylation of the amino groups.[10]

Below is a simplified representation of the metabolic pathway of **2-Nitro-p-phenylenediamine**.



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Simplified metabolic pathway of **2-Nitro-p-phenylenediamine**.

## **Toxicological Profile Acute Toxicity**

The acute toxicity of 2-NPPD has been evaluated in several studies, with the primary route of concern being oral and intraperitoneal administration.

| Species | Route           | LD50              | Reference |
|---------|-----------------|-------------------|-----------|
| Rat     | Oral            | 1800 - 3080 mg/kg | [3][4]    |
| Rat     | Intraperitoneal | 348 mg/kg         | [3]       |
| Rabbit  | Dermal          | > 5 g/kg          | [1]       |

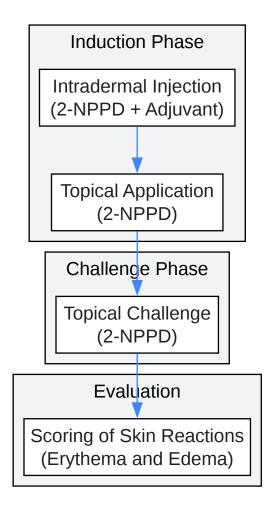
## Skin and Eye Irritation and Sensitization

2-NPPD is generally considered non-irritating to the skin and eyes at low concentrations, but it is a known skin sensitizer.[1][5]

- Skin Irritation: A 2.5% concentration of 2-NPPD was not irritating to rabbit skin.[1]
- Eye Irritation: While detailed studies are limited in the provided results, it is generally considered non-irritating.[5]
- Skin Sensitization: 2-NPPD was found to be a skin sensitizer in guinea pigs.[3][4] It has the potential for human sensitization, and allergic contact dermatitis has been reported.[3][11]



The workflow for a typical skin sensitization test, such as the Guinea Pig Maximization Test (GPMT), is outlined below.



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Workflow for the Guinea Pig Maximization Test (GPMT).

## Genotoxicity

2-NPPD has shown mixed results in genotoxicity assays, with evidence of mutagenicity in some in vitro systems.



| Assay                      | System                    | Metabolic<br>Activation | Result                                            | Reference |
|----------------------------|---------------------------|-------------------------|---------------------------------------------------|-----------|
| Ames Test                  | Salmonella<br>typhimurium | With and without        | Positive                                          | [4]       |
| Mouse<br>Lymphoma<br>Assay | L5178Y cells              | With and without        | Positive                                          | [4]       |
| Alkaline Comet<br>Assay    | Human<br>lymphocytes      | Not applicable          | Positive (dosedependent single-strand DNA breaks) | [1]       |
| Micronucleus<br>Test       | Rat (in vivo)             | Not applicable          | Negative                                          | [12]      |
| Dominant Lethal<br>Study   | Rat (in vivo)             | Not applicable          | Negative                                          | [12]      |

#### Experimental Protocol: Alkaline Comet Assay

- Cell Culture: Human lymphocytes are isolated and maintained in appropriate culture conditions.
- Exposure: Cells are incubated with varying concentrations of 2-NPPD (e.g., 50-500 μM in DMSO) for a specified duration (e.g., 2 hours). Positive (e.g., hydrogen peroxide) and negative (e.g., DMSO) controls are included.[1]
- Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove cell membranes and histones, leaving behind the DNA.
- Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing single-strand breaks) migrates further towards the anode, forming a "comet tail."
- Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity



of the comet tail.

## Carcinogenicity

The carcinogenic potential of 2-NPPD has been investigated in long-term animal studies with some evidence of carcinogenicity in female mice, though the overall classification remains under discussion.

| Species               | Route       | Duration | Findings                                                      | Reference |
|-----------------------|-------------|----------|---------------------------------------------------------------|-----------|
| Mouse (female)        | Oral (diet) | 78 weeks | Dose-related increase in hepatocellular adenoma and carcinoma | [1][13]   |
| Mouse (male)          | Oral (diet) | 78 weeks | No significant increase in tumors                             | [13]      |
| Rat (male and female) | Oral (diet) | 78 weeks | No convincing evidence of carcinogenicity                     | [1][13]   |

The International Agency for Research on Cancer (IARC) has classified **2-Nitro-p- phenylenediamine** as Group 3: "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in humans and limited evidence in experimental animals.[1][13]

## **Reproductive and Developmental Toxicity**

Studies on the reproductive and developmental effects of 2-NPPD have not shown significant teratogenic effects, although some fetal effects were observed at higher doses.

In a study with rats, the highest "no effect" dose for developmental toxicity was 64 mg/kg/day. At higher doses (>125 mg/kg/day), decreased fetal weight and increased resorptions were observed.[1]



 A three-generation study in mice involving topical application of a hair dye containing 1.1% 2-NPPD showed local skin reactions but no other adverse effects.[1]

## **Regulatory Status**

The use of **2-Nitro-p-phenylenediamine** in cosmetic products is restricted in some regions. For instance, it is listed in Annex II of the European Union's cosmetic regulations, which contains a list of substances prohibited in cosmetic products.[3][4]

### Conclusion

**2-Nitro-p-phenylenediamine** exhibits a complex toxicological profile. While it has low acute toxicity and is not a significant skin or eye irritant at typical use concentrations, it is a known skin sensitizer. The genotoxicity data indicates mutagenic potential in some in vitro assays, although in vivo studies have been largely negative. The evidence for carcinogenicity is limited and debated. Its potential for dermal absorption and subsequent metabolism warrants careful consideration in risk assessment. The regulatory restrictions in place in regions like the European Union reflect the concerns surrounding its safety profile. Further research may be beneficial to fully elucidate its long-term health effects in humans.

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